molecular formula C19H16Cl2NO3P B5226696 N-bis(4-chlorophenoxy)phosphoryl-2-methylaniline

N-bis(4-chlorophenoxy)phosphoryl-2-methylaniline

Cat. No.: B5226696
M. Wt: 408.2 g/mol
InChI Key: XIXBCWSBBDYTAO-UHFFFAOYSA-N
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Description

N-bis(4-chlorophenoxy)phosphoryl-2-methylaniline is an organic compound with a complex structure that includes chlorophenoxy and phosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bis(4-chlorophenoxy)phosphoryl-2-methylaniline typically involves multistep reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-bis(4-chlorophenoxy)phosphoryl-2-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

N-bis(4-chlorophenoxy)phosphoryl-2-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to active compounds.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-bis(4-chlorophenoxy)phosphoryl-2-methylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological pathways. The chlorophenoxy groups may interact with hydrophobic regions of proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-bis(4-chlorophenoxy)phosphoryl-2-methylaniline is unique due to its specific combination of chlorophenoxy and phosphoryl groups, which may result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-bis(4-chlorophenoxy)phosphoryl-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2NO3P/c1-14-4-2-3-5-19(14)22-26(23,24-17-10-6-15(20)7-11-17)25-18-12-8-16(21)9-13-18/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXBCWSBBDYTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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